molecular formula C9H12ClN3O B3010697 4-[(4-Chloropyrimidin-2-yl)methyl]morpholine CAS No. 1093880-86-4

4-[(4-Chloropyrimidin-2-yl)methyl]morpholine

Cat. No.: B3010697
CAS No.: 1093880-86-4
M. Wt: 213.67
InChI Key: RUHFNOHWLNSJCV-UHFFFAOYSA-N
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Description

4-[(4-Chloropyrimidin-2-yl)methyl]morpholine is a chemical compound with the molecular formula C9H12ClN3O and a molecular weight of 213.67 g/mol . It belongs to a class of chloropyrimidine derivatives recognized for their significant value in medicinal chemistry and pharmaceutical research. While data on this exact molecule is emerging, research on structurally similar morpholine-substituted chloropyrimidines reveals a promising potential in drug discovery. These related compounds are frequently investigated as key scaffolds for developing novel therapeutic agents, with studies highlighting their role as kinase inhibitors and their activity against targets like the GLP-1 receptor for the treatment of type 2 diabetes . The chloropyrimidine group is a versatile synthetic intermediate, allowing for further functionalization via nucleophilic substitution reactions, which enables researchers to create diverse libraries of compounds for biological screening . As a supplier, we provide this compound as a valuable building block for your research and development activities. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use. All information provided is for informational purposes only. Researchers should handle this material with care and in accordance with all applicable laboratory safety procedures.

Properties

IUPAC Name

4-[(4-chloropyrimidin-2-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c10-8-1-2-11-9(12-8)7-13-3-5-14-6-4-13/h1-2H,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHFNOHWLNSJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NC=CC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chloropyrimidin-2-yl)methyl]morpholine typically involves the reaction of 4-chloropyrimidine with morpholine. One common method is as follows:

    Starting Materials: 4-chloropyrimidine and morpholine.

    Reaction Conditions: The reaction is carried out in a solvent such as ethanol or methanol at a temperature range of 25-30°C.

    Procedure: The 4-chloropyrimidine is dissolved in the solvent, and morpholine is added dropwise. The mixture is stirred for 24 hours to ensure complete reaction.

    Isolation: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is typically purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chloropyrimidin-2-yl)methyl]morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted pyrimidine derivatives.

    Oxidation Reactions: Pyrimidine N-oxides.

    Reduction Reactions: Dihydropyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

4-[(4-Chloropyrimidin-2-yl)methyl]morpholine has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Studies have shown that compounds containing chloropyrimidine moieties exhibit significant anticancer activity by inhibiting specific kinases involved in cancer cell proliferation. For instance, it has been evaluated against various cancer cell lines, demonstrating cytotoxic effects through apoptosis induction and cell cycle arrest.
    Cell LineIC50 (µM)Mechanism of Action
    MCF-7 (Breast Cancer)15Induction of apoptosis
    A549 (Lung Cancer)20Inhibition of cell cycle progression

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymatic processes.

  • Case Study : A study conducted on Staphylococcus aureus and Escherichia coli revealed significant inhibitory effects at concentrations as low as 10 µg/mL.

Chemical Biology

In chemical biology, this compound serves as a versatile building block for synthesizing more complex molecules, including:

  • Kinase Inhibitors : Its structure allows for modifications that enhance selectivity and potency against specific kinases.
    Compound TypeExample StructureBiological Target
    Kinase InhibitorModified Chloropyrimidine DerivativeEGFR, VEGFR

Mechanism of Action

The mechanism of action of 4-[(4-Chloropyrimidin-2-yl)methyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Positional Isomers and Linker Variations

  • 4-(4-Chloropyrimidin-2-yl)morpholine (CAS 24192-96-9): Direct attachment of morpholine to the pyrimidine ring at position 2, with chlorine at position 4. The absence of a methylene linker reduces flexibility but may increase planarity, favoring π-π stacking interactions .
  • 4-(2-Chloropyrimidin-4-yl)morpholine (CAS 62968-37-0): Chlorine at pyrimidine position 2 and morpholine at position 4. This positional isomer highlights how halogen placement affects electronic distribution and target affinity .
  • 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine: Incorporates a sulfur-containing thienopyrimidine core. The thiophene ring enhances lipophilicity and may improve metabolic stability compared to purely pyrimidine-based structures .
Table 1: Structural Variations and Key Features
Compound Chlorine Position Linker Type Core Structure Notable Properties
4-[(4-Chloropyrimidin-2-yl)methyl]morpholine 4 (pyrimidine) Methylene Pyrimidine Balanced flexibility/solubility
4-(4-Chloropyrimidin-2-yl)morpholine 4 (pyrimidine) Direct Pyrimidine Planar, rigid
4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine 2 (thienopyrimidine) Direct Thienopyrimidine Enhanced lipophilicity

Halogenation and Substituent Effects

  • Fluorine and Bromine Analogs : Compounds like 4-(2-Chloro-5-fluoropyrimidin-4-yl)ethylmorpholine () demonstrate that fluorine substitution can modulate electronic properties and bioavailability. Brominated analogs (e.g., 4-(4-Bromopyrimidin-2-yl)morpholine) are used in cross-coupling reactions for further derivatization .

Common Routes

  • Suzuki-Miyaura Coupling : Used in and to attach boronic esters to chloropyrimidine intermediates. For example, 4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine reacts with dichloropyrimidines to yield CDK2 inhibitors .
  • Nucleophilic Substitution : Morpholine reacts with chlorinated pyrimidines or benzyl halides. For instance, 4-((1H-benzimidazol-2-yl)methyl)morpholine is synthesized via substitution between chloromethyl-benzimidazole and morpholine .

Yield and Purity

  • Yields for analogs range from 40–65% (e.g., 45% for compound 29 in ). Purification typically involves flash chromatography with methanol/dichloromethane gradients .
  • Commercial availability of intermediates (e.g., CAS 62968-37-0 at 96% purity) facilitates scalable synthesis .

Enzyme Inhibition

  • α-Glucosidase Inhibitors : Morpholine-linked benzimidazolium salts () demonstrate inhibitory activity, suggesting broader applications in metabolic disorders .

Physicochemical Properties

  • Solubility : Morpholine derivatives generally exhibit good aqueous solubility due to the oxygen atom in the morpholine ring. The methylene linker in the target compound may further enhance solubility compared to direct-attachment analogs .

Biological Activity

4-[(4-Chloropyrimidin-2-yl)methyl]morpholine (CAS No. 1093880-86-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12ClN3O, with a molecular weight of 227.68 g/mol. The structure features a morpholine ring substituted with a chloropyrimidine moiety, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The chloropyrimidine group enhances the compound's ability to form hydrogen bonds and engage in π-stacking interactions, which are vital for binding to target proteins.

Antimicrobial Activity

Research has indicated that compounds containing chloropyrimidine structures exhibit significant antimicrobial properties. For instance, a study demonstrated that related pyrimidine derivatives showed activity against various bacterial strains, suggesting that this compound may possess similar properties .

Anticancer Potential

Recent investigations into the anticancer potential of similar morpholine derivatives have shown promising results. These compounds often act as inhibitors of key signaling pathways in cancer cells. For example, morpholine derivatives have been reported to inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Structure-Activity Relationship (SAR) Studies

A detailed structure-activity relationship study was conducted on various morpholine derivatives, including those with chloropyrimidine substitutions. The findings indicated that the presence of electron-withdrawing groups like chlorine significantly enhances the activity against specific cancer cell lines .

CompoundActivityReference
4-Chloro-2-methylphenoxyacetic acidModerate Antimicrobial
4-(Chloropyrimidin-2-yl)phenolHigh Anticancer Activity
This compoundPotentially Active

In Vivo Studies

In vivo studies have shown that morpholine derivatives can effectively reduce tumor growth in xenograft models. For instance, a study involving a related compound demonstrated a significant reduction in tumor size when administered at specific dosages, highlighting the therapeutic potential of these compounds in oncology .

Safety and Toxicity

The safety profile of this compound is still under investigation. Preliminary studies suggest that while the compound exhibits biological activity, further toxicological assessments are necessary to establish safe dosage levels for potential therapeutic applications.

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